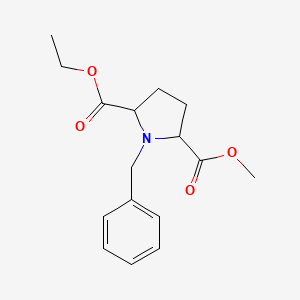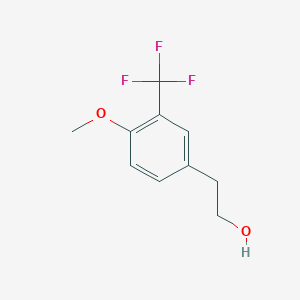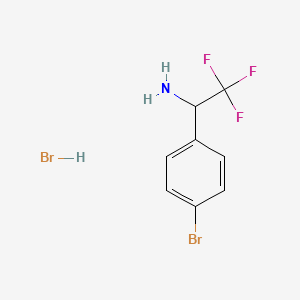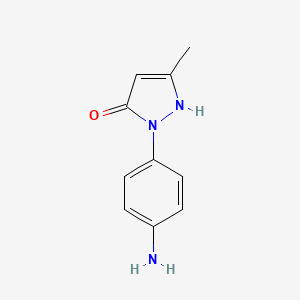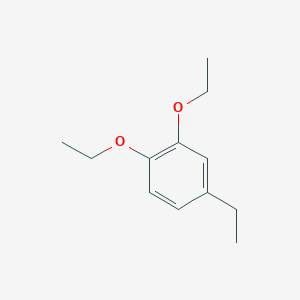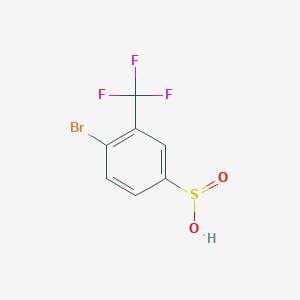
4-Bromo-3-(trifluoromethyl)benzenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(trifluoromethyl)benzenesulfinic acid: is an organosulfur compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfinic acid group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid typically involves the reaction of bromobenzene with sulfinic acid. One common method includes the oxidation of p-sulfuric acid to sulfinic acid, followed by its reaction with bromobenzene in a reactor .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of corresponding sulfides.
Substitution: Reactions with nucleophiles to replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Produces sulfonic acids.
Reduction: Yields sulfides.
Substitution: Forms various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(trifluoromethyl)benzenesulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, although detailed mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Comparison: 4-Bromo-3-(trifluoromethyl)benzenesulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to sulfonyl chlorides. The trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C7H4BrF3O2S |
|---|---|
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
4-bromo-3-(trifluoromethyl)benzenesulfinic acid |
InChI |
InChI=1S/C7H4BrF3O2S/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11/h1-3H,(H,12,13) |
InChI-Schlüssel |
WOLPVZGNPJGCNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
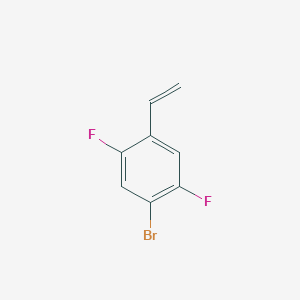
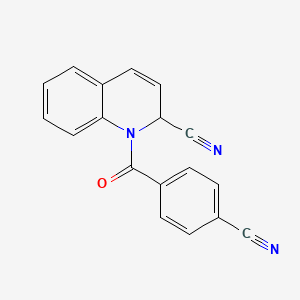
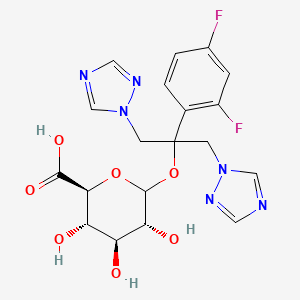

![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
